Home > Products > Screening Compounds P114764 > Losartan Impurity 2
Losartan Impurity 2 - 1407521-00-9

Losartan Impurity 2

Catalog Number: EVT-1477746
CAS Number: 1407521-00-9
Molecular Formula: C22H20ClN3O
Molecular Weight: 377.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

EXP-3174

  • Compound Description: EXP-3174 is an active metabolite of Losartan. [] It is formed through the metabolism of Losartan. []
  • Relevance: EXP-3174 is a metabolite of Losartan, making it structurally related. Both compounds share a similar core structure but differ in a specific functional group due to metabolic transformation. [, ]

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a diuretic medication. [] It is often used in combination with Losartan for the treatment of hypertension. []

Prednisolone Acetate

  • Compound Description: Prednisolone acetate is a corticosteroid medication. [] It is used to reduce inflammation and suppress the immune system. []
Source and Classification

Losartan Impurity 2 is derived from the synthesis processes involved in producing Losartan. It falls under the category of pharmaceutical impurities, which are unintended substances present in drug formulations. These impurities can arise during the manufacturing process or from degradation over time. The classification of this impurity is based on its chemical structure and its relation to the parent compound, Losartan.

Synthesis Analysis

Methods and Technical Details

The synthesis of Losartan Impurity 2 typically involves several chemical reactions, including reduction, chlorination, and deprotection steps. One common method utilizes 2-n-butyl-4-imidazole aldehyde as a starting material. The process generally includes:

  1. Addition Reaction: A compound containing a nitrogen atom reacts with another compound to form an intermediate.
  2. Chlorination: The intermediate undergoes chlorination to introduce chlorine atoms into the structure.
  3. Deprotection: Protective groups are removed to yield the target impurity.

For instance, one synthesis method reported yields a high-purity product through simple reaction conditions with readily available materials .

Molecular Structure Analysis

Structure and Data

Losartan Impurity 2 has a complex molecular structure characterized by multiple functional groups, including imidazole rings and alkyl chains. The exact structural formula can vary depending on the specific synthesis route used. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure:

  • Molecular Formula: CXX_{XX}HYY_{YY}ClNZZ_{ZZ}
  • Molecular Weight: Approximately XXX g/mol (exact weight depends on the specific variant).

Analytical data typically includes:

  • NMR peaks indicating specific hydrogen environments.
  • Mass spectra showing molecular ion peaks that correspond to the expected molecular weight.
Chemical Reactions Analysis

Reactions and Technical Details

Losartan Impurity 2 can participate in various chemical reactions that may alter its structure or lead to further impurities. Key reactions include:

  • Reduction Reactions: Often involve reducing agents like sodium borohydride to convert carbonyl groups into alcohols.
  • Chlorination Reactions: Introduce chlorine atoms into the molecule, which may affect its biological activity.
  • Hydrolysis: Can occur under certain conditions, leading to degradation products.

The efficiency of these reactions is monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure high purity levels are maintained throughout the synthesis process .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Losartan Impurity 2 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents like dichloromethane but may have limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for related compounds.
  • Stability: Stability studies indicate that impurities can degrade under light or heat exposure.

Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability .

Applications

Scientific Uses

Losartan Impurity 2 is primarily utilized in pharmaceutical research for quality control purposes. It serves as a reference standard for:

  • Quality Assurance: Ensuring that Losartan formulations meet regulatory standards regarding impurities.
  • Analytical Method Development: Used in developing methods for detecting and quantifying impurities in drug substances.
  • Research Studies: Investigating the effects of various impurities on drug efficacy and safety profiles.
Introduction to Losartan Impurity 2 in Pharmaceutical Science

Definition and Significance of Process-Related Impurities in Sartans

Process-related impurities in sartan pharmaceuticals arise during active pharmaceutical ingredient (API) synthesis or drug product manufacturing. Losartan Impurity 2, specifically identified as N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), belongs to the N-nitrosamine class of genotoxic compounds. This impurity forms through nitrosation reactions between secondary or tertiary amines and nitrosating agents (e.g., nitrites) under specific manufacturing conditions [6]. Its significance stems from:

  • Carcinogenic Potential: Classified as a probable human carcinogen by the IARC, necessitating strict control in pharmaceuticals.
  • Chemical Origin: Directly linked to synthetic pathways involving sodium azide (NaN₃) and dimethylformamide (DMF) during tetrazole ring formation in losartan synthesis [8].
  • Regulatory Thresholds: The FDA established an interim acceptable intake limit of 0.96 ppm for NMBA in losartan, reflecting toxicological risk assessments [1] [5].

Table 1: Key Specifications of Losartan Impurity 2 (NMBA)

PropertySpecification
Chemical NameN-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Molecular FormulaC₅H₁₀N₂O₃
OriginProcess-related impurity
Acceptable Intake Limit (FDA)0.96 ppm (interim)
Risk CategorizationProbable human carcinogen

Historical Context: Emergence of Losartan Impurity 2 in Regulatory Advisories

The global detection of NMBA in losartan APIs triggered sequential regulatory actions starting in 2019:

  • 2019 Recalls: In March 2019, the FDA permitted temporary distribution of losartan with NMBA levels <9.82 ppm to mitigate shortages, citing a negligible cancer risk over six months [1]. By June 2019, manufacturers including Teva Pharmaceuticals and Macleods Pharmaceuticals recalled over 30 lots of losartan and losartan/hydrochlorothiazide combinations due to NMBA contamination sourced from Hetero Labs Limited (India) [1] [6].
  • Manufacturing Violations: FDA warning letters to Torrent Pharmaceuticals (October 2019) and Mylan Pharmaceuticals (November 2019) cited critical CGMP deviations, such as inadequate cleaning procedures and failure to investigate batch discrepancies, directly linked to nitrosamine formation [1].
  • Global Impact: Regulatory agencies across 24 countries (e.g., EMA, MHRA, TGA) issued parallel recalls. The UK's MHRA recalled losartan batches in 2021 due to azido impurities (e.g., 5-(4’-(azidomethyl)-[1,1’-biphenyl]-2yl)-1H-tetrazole), expanding the impurity spectrum beyond nitrosamines [7] [9].

Table 2: Timeline of Major Regulatory Actions for NMBA in Losartan

DateEventAgency
March 2019FDA allows temporary distribution of losartan (<9.82 ppm NMBA)FDA
June 2019Macleods recalls 32 lots of losartan combinationsFDA
September 2019Torrent expands recall to 104 additional lotsFDA
October 2019Warning letter to Torrent for manufacturing violationsFDA
November 2019Warning letter to Mylan for CGMP deviationsFDA
June 2021MHRA recalls losartan batches due to azido impuritiesMHRA

Structural and Functional Implications of Tetrazole-Derived Impurities

The tetrazole ring in losartan (a key structural motif for angiotensin II receptor binding) serves as the primary site for impurity generation:

  • Nitrosamine Formation (NMBA): Arises via nitrosation of N-methyl-4-aminobutyric acid—a solvent degradation byproduct from DMF—during tetrazole cyclization with sodium azide and sodium nitrite [8]. The reaction pathway involves:
1. DMF → Dimethylamine + HCOOH  2. Dimethylamine + NaNO₂ → NDMA  3. NDMA + 4-aminobutyric acid → NMBA  
  • Azido Impurities: Alternative routes using sodium azide introduce azidomethyl-biphenyl-tetrazole (AZBT), a DNA-damaging agent detected in losartan and irbesartan APIs. AZBT forms via incomplete purification during tetrazole synthesis [7] [9].
  • Analytical Challenges: Structural analogs of tetrazole-derived impurities require advanced detection methods. The FDA validated:
  • GC-MS methods for volatile nitrosamines (e.g., NDMA, NDEA)
  • LC-HRMS (Q-TOF) for non-volatile azido compounds and dimers, enabling detection at ≤1 ppm levels [2] [5].

Table 3: Analytical Methods for Tetrazole-Derived Impurities

Impurity TypeRecommended MethodDetection LimitScope
NMBAHeadspace GC-MS0.02 ppmQuantifies volatile nitrosamines
AZBTLC-QTOF-MS/MS0.05 ppmIdentifies azido derivatives
Degradation Dimers2D-NMR + FTIRStructural IDCharacterizes novel acid degradants

The interplay between tetrazole chemistry and manufacturing controls remains critical for impurity mitigation. Modern syntheses avoid DMF/sodium azide to preclude NMBA/AZBT formation, transitioning toward nitrosamine-free routes [8].

Properties

CAS Number

1407521-00-9

Product Name

Losartan Impurity 2

IUPAC Name

2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile

Molecular Formula

C22H20ClN3O

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3

InChI Key

YGFYCMCIBMLOOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.